molecular formula C16H14N2O2 B12913263 Ethyl acridin-9-ylcarbamate CAS No. 26687-09-2

Ethyl acridin-9-ylcarbamate

Cat. No.: B12913263
CAS No.: 26687-09-2
M. Wt: 266.29 g/mol
InChI Key: WZCWORVFRBDQDX-UHFFFAOYSA-N
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Description

Ethyl acridin-9-ylcarbamate is a chemical compound with the molecular formula C₁₆H₁₄N₂O₂. It is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl acridin-9-ylcarbamate typically involves the reaction of acridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl acridin-9-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine-9-carboxylic acid, while reduction could produce acridine-9-ylmethanol .

Scientific Research Applications

Ethyl acridin-9-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl acridin-9-ylcarbamate involves its interaction with biological molecules. Acridine derivatives are known to intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases. This can lead to the inhibition of cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which allows it to interact with biological molecules in a distinct manner. Its ethyl carbamate group may confer different pharmacokinetic properties compared to other acridine derivatives .

Properties

CAS No.

26687-09-2

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

ethyl N-acridin-9-ylcarbamate

InChI

InChI=1S/C16H14N2O2/c1-2-20-16(19)18-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)15/h3-10H,2H2,1H3,(H,17,18,19)

InChI Key

WZCWORVFRBDQDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C2C=CC=CC2=NC3=CC=CC=C31

Origin of Product

United States

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